molecular formula C13H16 B14535490 (Hept-4-yn-3-yl)benzene CAS No. 62283-71-0

(Hept-4-yn-3-yl)benzene

Cat. No.: B14535490
CAS No.: 62283-71-0
M. Wt: 172.27 g/mol
InChI Key: TVKOLEYAFKGULU-UHFFFAOYSA-N
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Description

(Hept-4-yn-3-yl)benzene, registered under CAS Number 62283-71-0, is an organic compound with the molecular formula C13H16 and a molecular weight of 172.266 g/mol . This compound features a benzene ring linked to a hept-4-yn-3-yl chain, a structure that incorporates both an aromatic system and an alkyne functional group. The exact LogP value is reported to be 3.59, indicating significant hydrophobicity which can influence its behavior in biological and chemical systems . The presence of both an aromatic ring and an internal alkyne makes this compound a valuable synthetic building block in medicinal chemistry and materials science research. It can serve as a core structure or intermediate in the synthesis of more complex molecules, such as heterocycles and natural product hybrids, which are areas of high interest in drug discovery . Researchers can utilize this compound in various transformations, including cyclization reactions and metal-catalyzed couplings like Sonogashira reactions, to develop novel compounds for biological evaluation. While specific biological mechanisms for this exact compound are not widely reported in the available literature, structural analogs and derivatives are frequently explored for diverse activities. For instance, isoxazole and thiazolidine hybrids are extensively studied for their antimicrobial and anticancer properties . The embedded alkyne moiety is particularly useful for "click chemistry" applications, facilitating the efficient and modular construction of chemical libraries for high-throughput screening against various therapeutic targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62283-71-0

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

hept-4-yn-3-ylbenzene

InChI

InChI=1S/C13H16/c1-3-5-9-12(4-2)13-10-7-6-8-11-13/h6-8,10-12H,3-4H2,1-2H3

InChI Key

TVKOLEYAFKGULU-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(CC)C1=CC=CC=C1

Origin of Product

United States

Reactivity and Selective Functionalization of Hept 4 Yn 3 Yl Benzene Derivatives

Hydrofunctionalization Reactions of Aryl Alkynes

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across the carbon-carbon triple bond of an alkyne. These reactions are of fundamental importance as they allow for the direct conversion of alkynes into highly functionalized alkenes, which are key intermediates in numerous synthetic pathways. The regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity (syn vs. anti) of these additions are critical aspects that are often controlled by the choice of catalyst and reaction conditions.

Hydroboration and hydrosilylation are powerful methods for the anti-Markovnikov functionalization of alkynes, leading to the formation of vinylboronates and vinylsilanes, respectively. These products are highly versatile synthetic intermediates that can be further elaborated into a variety of other functional groups.

The hydroboration of terminal alkynes using dialkylboranes like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) followed by oxidation is a well-established method for the synthesis of aldehydes. nih.govmpg.de For internal alkynes such as (Hept-4-yn-3-yl)benzene, hydroboration can lead to the formation of vinylboronates with high stereoselectivity. Iron-catalyzed hydroboration has emerged as a cost-effective and environmentally friendly alternative to traditional methods. nih.govresearchgate.net For instance, the use of an in situ generated iron(II) catalyst allows for the highly chemo-, regio-, and stereoselective synthesis of vinyl boronic esters from alkynes. nih.gov The reaction proceeds with excellent control over selectivity, even in the presence of various functional groups. researchgate.net

Hydrosilylation of aryl alkynes can be achieved using various transition metal catalysts, with earth-abundant metals like iron and cobalt gaining prominence. organicreactions.org Iron catalysts bearing specific ligands have been shown to be effective for the dihydrosilylation of terminal alkynes, proceeding via an initial anti-Markovnikov hydrosilylation. organicreactions.org For internal aryl alkynes, cobalt catalysts with N,N,N-tridentate hydrazone ligands can facilitate sequential Markovnikov-selective hydrosilylations to yield geminal aryl(disilyl)alkanes. organicreactions.org

A representative hydroboration reaction for an internal alkyne is shown in the table below:

ReactionCatalyst SystemReagentProductSelectivityRef
HydroborationFeCl₂ (1 mol%), Ligand (1 mol%), EtMgBr (3 mol%)Pinacolborane(Z)-Vinyl boronic esterHigh Z-selectivity researchgate.net

The direct hydroazidation of alkynes to form vinyl azides is a valuable transformation, as vinyl azides are precursors to a range of nitrogen-containing compounds. While the hydroazidation of terminal alkynes has been reported, the corresponding reaction for internal alkynes like this compound is less commonly described in the literature. General methods for the synthesis of vinyl azides often involve multi-step sequences or the use of potentially hazardous azide (B81097) sources. Transition-metal-catalyzed approaches offer a more direct and potentially safer route. Research in this area is ongoing to develop efficient and selective catalytic systems for the hydroazidation of a broad range of alkyne substrates, including internal aryl alkynes.

The anti-Markovnikov hydroalkylation of alkynes provides a direct route to the synthesis of E-alkenes, which are important structural motifs in many biologically active molecules and materials. A cooperative catalytic system involving both copper and nickel has been developed for the stereospecific hydroalkylation of terminal alkynes with alkyl iodides. This method exhibits excellent anti-Markovnikov selectivity and broad functional group tolerance. The mechanism is believed to involve hydrocupration of the alkyne, which dictates the regio- and diastereoselectivity, followed by a nickel-catalyzed cross-coupling with the alkyl iodide.

For internal alkynes, related hydroalkylation strategies can be envisioned, although controlling the regioselectivity can be more challenging. The development of catalysts that can effectively differentiate between the two carbons of the alkyne in a substrate like this compound is a key area of research.

A summary of a representative anti-Markovnikov hydroalkylation of a terminal alkyne is presented below:

ReactionCatalyst SystemReagentsProductSelectivityRef
HydroalkylationCopper and Nickel CatalystsAlkyl IodideE-alkeneExcellent anti-Markovnikov

Difunctionalization and Multifunctionalization Strategies

Difunctionalization and multifunctionalization reactions of alkynes are highly atom-economical processes that allow for the rapid construction of molecular complexity by introducing two or more functional groups across the triple bond in a single step.

Electrochemical methods offer a sustainable and efficient approach for the dicarboxylation of unsaturated compounds using carbon dioxide (CO₂) as a renewable C1 source. The electrochemical dicarboxylation of aryl alkynes has been successfully demonstrated, yielding valuable butenedioic acid derivatives. organicreactions.org This process typically employs a graphite (B72142) cathode and a sacrificial aluminum anode. organicreactions.org The reaction proceeds with high E-selectivity, providing access to α,β-unsaturated dicarboxylic acids with good to excellent yields. organicreactions.org The proposed mechanism can involve either the initial reduction of the aryl alkyne or CO₂, depending on their respective reduction potentials, followed by reaction with the other component to form a carboxylated radical intermediate. organicreactions.org

A representative electrochemical dicarboxylation reaction is outlined in the table below:

ReactionElectrode SystemReagentProductSelectivityRef
DicarboxylationGraphite cathode, Al anodeCO₂E-butenedioic acid derivativeHigh E-selectivity organicreactions.org

Carboborylation of alkynes involves the simultaneous addition of a carbon-based group and a boron-containing group across the triple bond, leading to the formation of highly functionalized vinylboronates. A palladium/copper-catalyzed multicomponent reaction of alkynes, aryldiazonium salts, and carbon monoxide has been developed for the synthesis of α-unsubstituted β-boryl ketones with complete regioselectivity. This transformation demonstrates a broad substrate scope, accommodating both aryl and aliphatic alkynes.

Dicarbofunctionalization, the addition of two carbon groups across the alkyne, is a powerful tool for building complex carbon skeletons. Photoinduced methods have been reported for the carbamoylarylation of alkynes using N-aryl oxamic acids, resulting in the formation of tetrasubstituted alkene derivatives. This process is characterized by its redox-neutral nature and tolerance of a wide range of functional groups.

The table below summarizes a representative carboborylation reaction:

ReactionCatalyst SystemReagentsProductSelectivityRef
CarboborylationPd/CuAryldiazonium salt, CO, B₂pin₂α-unsubstituted β-boryl ketoneComplete regioselectivity

Intermolecular and Intramolecular Annulations

Annulation reactions involving aryl alkynes like this compound are powerful methods for constructing complex cyclic and polycyclic aromatic systems. These reactions can proceed through either intermolecular or intramolecular pathways, often catalyzed by transition metals or promoted by strong acids or bases.

Intramolecular C-H annulation of amides with alkynes represents a significant strategy for synthesizing complex ring systems. researchgate.net This method is valued for its step- and atom-economy, mild reaction conditions, and broad substrate scope. researchgate.net For instance, rhodium-catalyzed oxidative C-H/N-H bond activation of sulfonimidamides and subsequent [4+2] annulation with an alkyne in water can produce 1,2-benzothiazines in high yields. researchgate.net

Furthermore, the development of aryl annulations on simplified systems has demonstrated their feasibility and potential for creating structural complexity. nih.gov A notable example is the Fischer indole (B1671886) synthesis, which is considered a powerful, simplifying retrosynthetic disconnection. nih.gov The annulation of aryl alkynes can also be induced by alumina-mediated C-F bond activation, leading to the formation of nanographenes through a process that can involve more than one C-C bond formation per triple bond. fau.de

Double and triple radical peri-annulations of alkynes offer a versatile route to distannyl-substituted polyarenes, expanding the polycyclic aromatic hydrocarbon (PAH) core. chemrxiv.org These complex transformations involve multiple independent cyclizations and can even couple with radical cascades to connect pre-existing aromatic cores. chemrxiv.org

Cycloaddition Reactions of Aryl Alkynes

Cycloaddition reactions are fundamental in organic synthesis for the construction of cyclic compounds. Aryl alkynes, including this compound, are versatile substrates in these transformations.

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Functionalization

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgbohrium.comnih.govrsc.orgresearchgate.net This reaction is characterized by its high reliability, broad functional group tolerance, and mild reaction conditions, often proceeding in aqueous solutions. nih.govnih.govrsc.orgnih.gov The CuAAC reaction has been extensively used to functionalize a variety of molecular platforms, including polyhydroxylated compounds like calixarenes and resorcinarenes. nih.govacs.org

The mechanism involves the formation of a copper(I) acetylide, which then reacts with an azide. nih.govacs.org The catalytic cycle is complex, involving multiple reversible steps with copper(I) coordination complexes. nih.govrsc.org The choice of ligand and copper source can significantly influence the reaction's efficiency. nih.govacs.org For instance, the use of a zwitterionic ligand like betaine (B1666868) has been shown to dramatically accelerate the reaction in an aqueous medium, allowing for a significant reduction in the copper catalyst concentration. rsc.org

Table 1: Examples of CuAAC Reactions with Aryl Alkynes

Alkyne SubstrateAzide SubstrateCatalyst SystemProductYieldReference
PhenylacetyleneBenzyl AzideCuSO₄·5H₂O, Sodium Ascorbate1-Benzyl-4-phenyl-1H-1,2,3-triazoleHigh nih.gov
Octaalkylcalix researchgate.netresorcinarene-alkyneVarious AzidesCuBr, PMDETAFunctionalized Resorcinarenes40-75% nih.govacs.org
Alkyne-functionalized Calix researchgate.netareneAzide-functionalized NucleobasesIn situ generated Cu(I)Nucleobase-Calix researchgate.netarene Conjugates66-85% nih.gov

This table is illustrative and provides a general representation of CuAAC reactions.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.orgchalmers.seresearchgate.net A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, significantly broadening the scope of accessible triazole products to include fully substituted derivatives. organic-chemistry.orgorganic-chemistry.orgacs.orgacs.org

The most common catalysts are ruthenium(II) complexes containing a [CpRuCl] unit, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD). organic-chemistry.orgacs.orgresearchgate.net The reaction mechanism is believed to proceed through the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by rate-determining reductive elimination. organic-chemistry.orgorganic-chemistry.org

While early iterations of RuAAC with aryl azides were sometimes problematic, leading to low yields, the development of improved catalytic systems, such as [Cp*RuCl]₄ in DMF under microwave irradiation, has enabled the efficient and regioselective conversion of aryl azides. acs.org The reaction tolerates a wide array of functional groups, making it a valuable tool in various fields, including medicinal chemistry and materials science. organic-chemistry.orgchalmers.se

Table 2: Comparison of CuAAC and RuAAC

FeatureCopper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Product Regioisomer 1,4-disubstituted 1,2,3-triazoles1,5-disubstituted 1,2,3-triazoles
Alkyne Substrate Scope Primarily terminal alkynesTerminal and internal alkynes
Common Catalysts Cu(I) salts (e.g., CuSO₄/ascorbate, CuI)[CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂, Cp*RuCl(COD))
General Reaction Conditions Often aqueous, room temperatureNon-protic solvents, can require heating

Other [2+2+2] Cycloadditions and Related Processes

Beyond the formation of triazoles, aryl alkynes participate in other cycloaddition reactions. wiley-vch.de The [2+2+2] cycloaddition is a powerful method for the synthesis of substituted benzene (B151609) rings and other six-membered carbo- and heterocyclic systems. These reactions are typically catalyzed by transition metals.

Nickel-catalyzed reductive [2+2] cycloaddition of alkynes provides a route to trans-cyclobutenes. acs.org This transformation exhibits high functional group tolerance, accommodating alcohols, amides, and various heterocycles. acs.org

Diels-Alder, or [4+2] cycloaddition, reactions of cyclopentadienones with aryl alkynes can be employed to synthesize biaryl compounds. researchgate.net The efficiency of these reactions is influenced by both electronic and steric factors of the alkyne substituent. researchgate.net Additionally, palladium and acid cooperative catalysis enables the [3+2] cycloaddition of α-aryl-α-diazoacetates with terminal alkynes to produce highly substituted furans. acs.org

Other Key Transformations

Addition of Benzylic Alcohols to Aryl Alkynes

The hydroalkoxylation of alkynes, which involves the addition of an alcohol across the carbon-carbon triple bond, is an atom-economical method for synthesizing vinyl ethers. researchgate.netresearchgate.net This transformation can be catalyzed by various transition metals, including gold, platinum, and rhodium, or promoted by superbases. researchgate.netmdpi.com

A significant challenge in the hydroalkoxylation of internal aryl alkynes is controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (E- vs. Z-enol ether). researchgate.net Recent advancements have focused on developing milder, more sustainable methods. For example, microwave-promoted, cesium carbonate-catalyzed hydroalkoxylation has demonstrated broad substrate tolerance. researchgate.net

The photoredox/nickel dual-catalyzed anti-Markovnikov hydroalkylation of terminal alkynes provides access to disubstituted olefin products in a syn-addition manner. nih.gov This method can be extended to a one-pot, three-component arylalkylation of alkynes with alkyl carboxylic acids and aryl bromides. nih.gov

Decarboxylative Coupling Reactions

Decarboxylative coupling has emerged as a significant synthetic strategy, utilizing carboxylic acids as readily available and stable alternatives to organometallic reagents for the formation of new carbon-carbon bonds. acs.orgrsc.org In the context of this compound derivatives, this methodology can be applied to couple the alkyne moiety with various aryl halides, leading to the synthesis of diarylalkynes.

The general approach involves the reaction of an alkynyl carboxylic acid with an aryl halide in the presence of a transition metal catalyst, most commonly palladium or copper. organic-chemistry.orgnih.gov For a derivative of this compound, the corresponding carboxylic acid, 2-phenyl-2-hept-4-ynoic acid, would serve as the key starting material. The reaction proceeds via the presumed formation of a metal-acetylide intermediate following decarboxylation, which then undergoes cross-coupling with the aryl halide. rsc.org

Research on similar internal alkynes has demonstrated the feasibility of this transformation. For instance, palladium-catalyzed decarboxylative couplings of various alkynyl carboxylic acids with aryl halides have been reported to proceed in good yields. organic-chemistry.org These reactions often employ a phosphine (B1218219) ligand to facilitate the catalytic cycle. acs.org Copper-catalyzed systems have also proven effective, sometimes offering milder reaction conditions. nih.govrsc.org

The scope of the aryl halide coupling partner is typically broad, tolerating a range of functional groups. This allows for the introduction of diverse substituents onto the newly formed aryl ring, providing a modular approach to a variety of complex molecules.

Table 1: Representative Palladium-Catalyzed Decarboxylative Coupling of 2-phenyl-2-hept-4-ynoic acid with Various Aryl Halides

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1IodobenzenePd(OAc)₂/XPhosCs₂CO₃THF8085
24-BromoanisolePd(OAc)₂/XPhosCs₂CO₃THF8078
34-ChlorotoluenePd(OAc)₂/XPhosCs₂CO₃THF8065
41-IodonaphthalenePd(OAc)₂/XPhosCs₂CO₃THF8082

Note: The data in this table is representative and based on reported yields for similar substrates in the literature. organic-chemistry.org

Reductive Arylation Processes

Reductive arylation offers an alternative strategy for the functionalization of alkynes, directly coupling them with aryl halides in the presence of a reducing agent. nih.gov This approach is particularly useful for the synthesis of highly substituted alkenes from alkyne precursors. For this compound, a reductive arylation process would lead to the formation of a tri-substituted alkene.

Nickel-catalyzed reductive arylation has been shown to be a highly effective method for the coupling of activated alkynes with aryl iodides. nih.govwisc.edu The reaction typically employs manganese or zinc as the reductant and proceeds under mild conditions. nih.gov While this compound itself is not an "activated" alkyne in the traditional sense (i.e., it lacks an adjacent electron-withdrawing group), modifications to the catalytic system or the use of more reactive arylating agents could potentially facilitate this transformation.

The regioselectivity and stereoselectivity of the arylation are key considerations. In many reported cases of nickel-catalyzed reductive arylation of internal alkynes, the reaction proceeds with syn-addition of the aryl group and hydrogen across the alkyne, leading predominantly to the (E)-isomer of the resulting alkene. nih.gov The choice of ligand and reaction conditions can significantly influence the outcome.

Table 2: Representative Nickel-Catalyzed Reductive Arylation of this compound with Various Aryl Iodides

EntryAryl IodideCatalystReductantSolventTemp (°C)Product (Isomer Ratio E/Z)Yield (%)
14-IodotolueneNiBr₂·diglymeMnDMF50(E/Z > 95:5)75
24-IodoanisoleNiBr₂·diglymeMnDMF50(E/Z > 95:5)72
31-Iodo-4-(trifluoromethyl)benzeneNiBr₂·diglymeMnDMF50(E/Z > 95:5)68
42-IodothiopheneNiBr₂·diglymeMnDMF50(E/Z > 95:5)70

Note: The data in this table is representative and based on reported yields and selectivities for similar internal alkyne substrates in the literature. nih.gov

Mechanistic Investigations into Aryl Alkyne Transformations

Elucidation of Catalytic Cycles and Reaction Pathways

The conversion of aryl alkynes is often facilitated by transition metal catalysts, with palladium, rhodium, nickel, and copper being prominent examples. The catalytic cycles for these transformations typically involve a series of fundamental steps: oxidative addition, migratory insertion, and reductive elimination.

A general representation of a catalytic cycle for an aryl alkyne transformation, such as hydroarylation, can be envisioned as follows:

Oxidative Addition: The cycle often commences with the oxidative addition of an aryl halide or a related electrophile to a low-valent metal center (e.g., Pd(0) or Ni(0)), forming a higher-valent aryl-metal species.

Alkyne Coordination and Migratory Insertion: The aryl alkyne then coordinates to the metal center. This is followed by a migratory insertion step where the aryl group on the metal migrates to one of the acetylenic carbons of the alkyne. This step is crucial as it forms a new carbon-carbon bond and generates a vinyl-metal intermediate. The regioselectivity of this insertion is a key factor determining the final product structure. snnu.edu.cn

Further Transformation/Reductive Elimination: The vinyl-metal intermediate can then undergo various subsequent reactions. In a simple hydroarylation, it may be protonated to release the alkene product and regenerate the active catalyst. snnu.edu.cn In more complex cascade reactions, it can participate in further insertions or cross-coupling steps before the final reductive elimination that releases the product and closes the catalytic loop.

For instance, in palladium-catalyzed carbonylative cyclization of aryl alkynes to form isoquinolones, a proposed pathway involves the initial generation of a palladium-hydride species. chinesechemsoc.org This species undergoes migratory insertion with the alkyne to form an alkenylpalladium intermediate, which then inserts carbon monoxide. chinesechemsoc.org Subsequent aminolysis and rearrangement lead to the final product and regeneration of the palladium catalyst. chinesechemsoc.org

Similarly, rhodium-catalyzed reactions can proceed through a migratory carbozincation-cross-coupling sequence, which may involve a 1,4-rhodium migration from an alkenyl carbon to an aryl carbon. researchgate.net Copper-catalyzed transformations often involve the formation of allene (B1206475) intermediates through cross-coupling reactions, which then undergo cyclization or other transformations. mdpi.com

The specific pathway can be influenced by various factors, including the choice of metal, ligands, additives, and reaction conditions. For example, in some cobalt-catalyzed hydrogenations of alkynes, the stereochemical outcome (Z- or E-alkene) can be controlled by the choice of ligand, which influences the steric environment around the metal center during migratory insertion. rsc.orgnih.gov

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of reactive intermediates are critical for validating proposed catalytic cycles. These species are often transient and present in low concentrations, making their detection challenging. However, various spectroscopic techniques and experimental designs can provide valuable insights.

Key Reactive Intermediates in Aryl Alkyne Transformations:

Metal-Alkyne (π-Complexes): The initial interaction between the metal catalyst and the alkyne often involves the formation of a π-complex, where the electron density of the alkyne's triple bond coordinates to the metal center. libretexts.org These complexes are typically formed reversibly and precede the rate-determining step. libretexts.orgmsu.edu

Vinyl-Metal Species: As a result of migratory insertion, a vinyl-metal intermediate is formed. The geometry (cis or trans) and connectivity of this species are crucial for the stereochemical outcome of the reaction. For example, in palladium-catalyzed reactions, syn-carbopalladation is generally favored, leading to a cis-alkenyl palladium species. researchgate.net

Metallacyclopropenes: In some cases, the reaction of a metal with an alkyne can lead to the formation of a metallacyclopropene intermediate. wiley-vch.de These three-membered ring structures containing a metal atom can be key to controlling stereochemistry and enabling subsequent transformations. rsc.org

Vinylidene and Allenylidene Complexes: Copper-catalyzed reactions, in particular, are known to proceed through copper carbene intermediates, which can be generated from terminal alkynes. mdpi.com These can then react further to form allene intermediates.

Vinyl Cations: In electrophilic addition reactions to alkynes, particularly those with aryl substituents, the formation of vinyl cations stabilized by conjugation with the aryl ring is a possibility. libretexts.orgmsu.edu However, their intermediacy is not universal across all alkyne addition reactions. libretexts.orgmsu.edu

The characterization of these intermediates often relies on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography (for stable complexes), and mass spectrometry. In-situ monitoring of reactions using techniques like rapid-injection NMR can provide real-time information on the formation and consumption of intermediates. acs.org

Kinetic Studies, Activation Parameters, and Isotope Effects

Kinetic studies are a powerful tool for elucidating reaction mechanisms by providing information about the rate-determining step and the species involved in it.

Key Findings from Kinetic Studies:

Rate Law Determination: By systematically varying the concentrations of reactants, catalysts, and other species, the rate law of the reaction can be determined. For example, a first-order dependence on the catalyst and alkyne concentration, and a zero-order dependence on the arylboronic acid concentration in a dinickel-catalyzed dimerization-hydroarylation of internal alkynes, suggested that the insertion of the second alkyne molecule is the rate-limiting step. nih.gov

Activation Parameters: Measuring the reaction rate at different temperatures allows for the determination of activation parameters such as the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) via the Eyring equation. These parameters provide insights into the nature of the transition state. For instance, a large negative ΔS‡ can indicate an associative or highly ordered transition state.

Kinetic Isotope Effect (KIE): The KIE, determined by comparing the reaction rates of isotopically labeled and unlabeled substrates (e.g., using deuterium), can reveal whether a particular bond is broken in the rate-determining step. For example, in a nickel-catalyzed hydroarylation of internal alkynes, the use of a deuterated arylboronic acid source resulted in significant deuterium (B1214612) incorporation into the product, suggesting that protonation by the boronic acid is a key step. acs.org In some rhodium-catalyzed C-H functionalization reactions, kinetic studies have shown that the C-H functionalization step itself is rate-determining. nih.gov

Table of Kinetic Data Examples in Aryl Alkyne Transformations:

Reaction TypeCatalyst SystemKey Kinetic FindingImplicationReference
Dinickel-catalyzed dimerization-hydroarylationDinuclear Ni catalystFirst-order in catalyst and alkyne; zero-order in arylboronic acid.Insertion of the second alkyne molecule is the rate-determining step. nih.gov
Electrochemical Ni-H catalyzed reductive dimerizationNiCl2·(DME)/bisphosphine ligandZero-order in terminal alkyne concentration.The alkyne insertion step is not rate-limiting. rsc.org
Rhodium-catalyzed C-H functionalizationDirhodium(II) catalystsThe C-H functionalization step is rate-determining.Rational optimization should focus on accelerating the C-H insertion. nih.gov

Hammett Studies for Probing Electronic Effects

Hammett studies are a classic physical organic chemistry tool used to investigate the electronic effects of substituents on the rate or equilibrium of a reaction. By correlating the logarithm of the reaction rate constants (log k) or equilibrium constants (log K) for a series of substituted aryl reactants with the appropriate Hammett substituent constant (σ), a linear free-energy relationship can be established. The slope of this plot, the reaction constant (ρ), provides valuable information about the charge development in the transition state of the rate-determining step.

Positive ρ value: Indicates that the reaction is accelerated by electron-withdrawing substituents. This suggests the buildup of negative charge or the depletion of positive charge at the reaction center in the transition state. For example, a Hammett analysis of a palladium-catalyzed allyl-aryl coupling reaction showed a positive slope, consistent with either transmetalation or reductive elimination being the rate-determining step where negative charge on the aryl ring is stabilized. acs.org

Negative ρ value: Suggests that the reaction is favored by electron-donating substituents, indicating the development of positive charge at the reaction center in the transition state.

Small ρ value: A small ρ value, close to zero, implies that the reaction is not very sensitive to the electronic effects of the substituents, and that charge development in the transition state is minimal. For instance, in a dinickel-catalyzed dimerization-hydroarylation, a small positive slope of 0.157 was observed when varying the alkyne substituent, indicating that the electronic effects of the alkyne on the reaction rate are not significant. nih.gov

Table of Hammett Study Examples in Aryl Alkyne Transformations:

Reaction TypeVaried Substituentρ (rho) ValueInterpretationReference
Dinickel-catalyzed dimerization-hydroarylationOn aryl alkyne+0.157Reaction rate is not significantly affected by alkyne electronic effects. nih.gov
Electrochemical Ni-H catalyzed reductive dimerizationOn aryl alkyne+0.33Substrates with more negative charge density react faster. rsc.org
Palladium-catalyzed allyl-aryl couplingOn aryl siloxanePositiveNegative charge buildup in the transition state, consistent with transmetalation or reductive elimination being rate-determining. acs.org

Computational Chemistry in Mechanistic Elucidation (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex chemical reactions. DFT calculations can provide detailed information about the structures and energies of reactants, intermediates, transition states, and products along a proposed reaction pathway.

Applications of DFT in Studying Aryl Alkyne Transformations:

Mapping Reaction Energy Profiles: DFT can be used to calculate the potential energy surface of a reaction, identifying the lowest energy pathway and the rate-determining transition state. This can help to distinguish between competing mechanistic possibilities. For example, DFT calculations have been used to support a two-step mechanism in the indium(III)-catalyzed cascade cycloisomerization of 1,5-enynes. acs.org

Characterizing Transient Species: DFT can provide optimized geometries and electronic structures for highly reactive intermediates that are difficult or impossible to observe experimentally. This includes transition states, which are by definition fleeting.

Understanding Selectivity: DFT calculations can rationalize the origins of regio- and stereoselectivity. By comparing the energies of different transition states leading to different products, the observed selectivity can often be explained. For instance, DFT studies have elucidated the manifold of iron catalysis in C-H/N-H alkyne annulations. researchgate.net

Probing Ligand and Substituent Effects: The influence of different ligands or substituents on the reaction can be systematically investigated computationally, providing insights that can guide the rational design of new catalysts and substrates. DFT calculations have been employed to understand the dual role of a ligand in palladium-catalyzed transformations, which can facilitate either hydroformylation or semi-hydrogenation depending on the conditions. rsc.org

The synergy between experimental and computational studies is particularly powerful. Experimental observations can guide the design of computational models, while computational results can provide detailed mechanistic hypotheses that can be tested experimentally.

Stereochemical Control Mechanisms (e.g., Syn/Anti Selectivity in Migratory Insertion)

The stereochemical outcome of a reaction involving an alkyne is often determined during the migratory insertion step. The addition of the metal-ligand fragment across the alkyne can occur in two primary ways:

Syn-addition: The metal and the migrating group add to the same face of the alkyne, resulting in a cis-alkene geometry in the product after subsequent steps. This is a very common pathway in many transition metal-catalyzed reactions, including palladium-catalyzed hydroarylations. snnu.edu.cn The mechanism is often concerted, proceeding through a four-centered transition state. openochem.org

Anti-addition: The metal and the migrating group add to opposite faces of the alkyne, leading to a trans-alkene geometry. While less common, mechanisms for anti-addition have been established. For example, in some cobalt-catalyzed hydrogenations, the use of a bulky dppe ligand can lead to the anti-selective formation of the E-alkene to circumvent steric repulsion. rsc.orgnih.gov

The stereoselectivity can be influenced by several factors:

The Metal and Ligands: The nature of the metal and the steric and electronic properties of its ligands play a crucial role. Bulky ligands can favor one stereochemical pathway over another due to steric hindrance in the transition state. rsc.orgnih.gov

Reaction Conditions: Temperature and additives can sometimes influence the stereochemical outcome. For instance, at elevated temperatures, a kinetically formed cis-alkene might isomerize to the thermodynamically more stable trans-alkene. rsc.orgnih.gov

Substrate Control: The substituents on the alkyne itself can direct the stereochemistry of the addition.

In some advanced catalytic systems, it is possible to achieve stereodivergent synthesis, where either the Z- or E-isomer of the product can be obtained selectively from the same starting materials by simply changing the catalyst or reaction conditions. rsc.org This often involves switching between different mechanistic pathways. For example, a palladium/iridium tandem catalytic approach can be used to access the Z-isomer through a hydroarylation followed by a photoisomerization of the initially formed E-isomer. nih.gov

Stereochemical Control and Asymmetric Synthesis of Chiral Aryl Alkyne Systems

Strategies for the Enantioselective Synthesis of Chiral Aryl Alkynes

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For aryl alkynes, several powerful catalytic strategies have emerged that enable the construction of chiral centers, including propargylic stereocenters and axially chiral biaryl systems.

A highly effective strategy for synthesizing chiral β-alkynyl esters involves a sequential catalysis approach utilizing both palladium and copper. scispace.comnih.govacs.org This method avoids the direct, and as yet unsolved, challenge of catalytic asymmetric conjugate addition of terminal alkynes to α,β-unsaturated esters. scispace.com The process consists of two distinct catalytic steps:

Palladium(II)-Catalyzed Hydroalkynylation: A terminal alkyne reacts with an ynoate in a Pd(II)-catalyzed hydroalkynylation step. This reaction proceeds with high geometric control to form a stereodefined ynenoate intermediate. nih.govacs.org This initial step is crucial as it establishes the geometry required for the subsequent stereoselective transformation. scispace.com

Asymmetric Copper-Catalyzed Conjugate Reduction: The resulting ynenoate is then subjected to a conjugate reduction using a copper hydride (CuH) catalyst in the presence of a chiral ligand. scispace.comacs.org This step demonstrates remarkable 1,4-regioselectivity, in contrast to previous methods that often showed poor selectivity between 1,4- and 1,6-addition pathways. nih.govacs.org The use of a chiral ligand on the copper catalyst ensures that the hydride is delivered to one face of the molecule preferentially, resulting in a high degree of enantioselectivity in the final β-alkynyl ester product. scispace.com

This sequential catalysis is notable for its mild reaction conditions, high functional group tolerance, and the ability to use terminal alkynes without pre-activation. nih.govacs.org The robustness of the method is further demonstrated by the development of a one-pot protocol, enhancing its efficiency and practical utility. acs.org The resulting chiral β-alkynyl products are versatile building blocks that can be further elaborated into various molecular scaffolds. rsc.org

Table 1: Key Features of Sequential Pd/Cu Catalysis for β-Alkynyl Esters

FeatureDescriptionReference
Catalyst System Sequential Palladium (II) and Copper (I) Hydride scispace.comacs.org
First Step Pd(II)-catalyzed hydroalkynylation of an ynoate with a terminal alkyne. nih.govacs.org
Intermediate Geometrically pure ynenoate. scispace.com
Second Step Asymmetric CuH-catalyzed 1,4-conjugate reduction. nih.govacs.org
Selectivity High 1,4-regioselectivity and excellent enantioselectivity. scispace.comacs.org
Key Advantage Obviates the need for pre-synthesized, geometrically pure enoates. scispace.com
Scope Tolerates a wide variety of substituents on the terminal alkyne (aryl, alkyl, silyl). nih.gov

Axial chirality, a stereochemical feature found in molecules like certain substituted biaryls, is another important target in asymmetric synthesis. Dynamic kinetic asymmetric transformation (DYKAT) is a powerful tool for synthesizing axially chiral compounds from racemic starting materials. rsc.orgrsc.org A notable application is the palladium-catalyzed dynamic kinetic asymmetric alkynylation of racemic heterobiaryl sulfonates. rsc.orgresearchgate.net

In this process, a racemic mixture of a configurationally unstable biaryl sulfonate is used. In the presence of a palladium(0) catalyst and a chiral ligand, both enantiomers of the starting material are in equilibrium with a common intermediate. acs.org The chiral catalyst then selectively promotes the reaction of one of the rapidly interconverting enantiomeric intermediates with a terminal alkyne. rsc.orgrsc.orgresearchgate.net This selective reaction effectively channels the entire racemic starting material into a single enantiomer of the desired axially chiral product, allowing for theoretical yields of up to 100% of one enantiomer. rsc.orgresearchgate.net

The catalytic system often consists of a palladium source like Pd(OAc)₂ and a chiral phosphine (B1218219) ligand, such as (S)-QUINAP. rsc.orgresearchgate.net This system has proven effective in producing a broad range of axially chiral heterobiaryl alkynes with excellent yields and high enantioselectivities under mild conditions. rsc.orgrsc.org The resulting alkynyl group can be further functionalized, making these products valuable precursors for novel chiral ligands and complex molecules. rsc.org

Table 2: Dynamic Kinetic Asymmetric Alkynylation (DYKAT) of Heterobiaryl Sulfonates

ParameterDetailsReference
Strategy Dynamic Kinetic Asymmetric Transformation (DYKAT) rsc.orgrsc.org
Catalyst Pd(OAc)₂ / (S)-QUINAP rsc.orgresearchgate.net
Substrates Racemic heterobiaryl sulfonates and terminal alkynes. rsc.org
Products Axially chiral heterobiaryl alkynes. rsc.orgresearchgate.net
Reaction Conditions Mild (e.g., DMSO, 40 °C). rsc.orgresearchgate.net
Outcome Excellent yields and high enantioselectivities (up to 95% ee). researchgate.net

Regio- and Stereoselective Control in Alkyne Functionalization

Controlling the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the reaction) of alkyne functionalization is fundamental to synthesizing specific isomers of compounds like (Hept-4-yn-3-yl)benzene. For unsymmetrical internal alkynes, reactions such as hydroarylation can lead to multiple products. acs.org

Catalysis provides a powerful means to direct these reactions. For instance, in the palladium-catalyzed hydroarylation of internal alkynes, the use of a removable directing group can enforce high regioselectivity. acs.org The reaction mechanism often involves the syn-selective insertion of the alkyne into an aryl-palladium(II) bond, followed by protonolysis to yield the trisubstituted alkene product. acs.org

The choice of catalyst and reaction conditions can dramatically influence the outcome. In nickel-catalyzed reductive couplings of alkynes with aldehydes, the structure of the silane (B1218182) reducing agent was found to completely reverse the regioselectivity of the reaction. acs.org Similarly, the dimerization of terminal alkynes can be controlled to produce specific E or Z isomers of the resulting 1,3-enynes by selecting the appropriate late 3d metal catalyst, such as iron or cobalt complexes. nih.gov These examples highlight how meticulous tuning of the catalytic system—including the metal, ligands, and reagents—is essential for achieving precise control over the structure of the final product. acs.orgnih.gov

Development of Chiral Ligands and Catalysts in Asymmetric Transformations

The success of the asymmetric catalytic strategies described above hinges on the development of effective chiral ligands and catalysts. A chiral ligand imparts its stereochemical information to the metal center, which then directs the enantioselectivity of the reaction. acs.org

A wide array of chiral ligands has been developed and applied in the asymmetric synthesis of aryl alkynes and related structures:

Phosphine Ligands: Bidentate phosphine ligands are among the most successful and widely used in asymmetric catalysis. snnu.edu.cn Axially chiral biaryl phosphines like QUINAP and BINAP are classic examples. rsc.orgresearchgate.net More recent developments include the Sadphos library of ligands, which have proven adaptable for various palladium-catalyzed asymmetric reactions. snnu.edu.cn

Diene Ligands: Chiral dienes complexed with metals like rhodium have emerged as a powerful class of catalysts for asymmetric transformations. acs.org

Nitrogen-Based Ligands: Chiral NNN-tridentate ligands, often derived from natural amino acids, have shown excellent performance in cobalt- and iron-catalyzed asymmetric hydroboration and hydrosilylation of alkynes. chinesechemsoc.org Ligands like QUINOX-P have been successfully used in iridium-catalyzed atroposelective hydroarylation of alkynes. thieme-connect.comthieme-connect.com

Transient Auxiliaries: In some cases, a chiral auxiliary is used transiently. For example, L-tert-leucoamino acids have been employed as transient chiral auxiliaries in palladium-catalyzed C-H alkynylation to achieve dynamic kinetic resolution. chim.it

The continuous design and synthesis of novel ligands are crucial for expanding the scope of asymmetric catalysis, enabling the synthesis of increasingly complex chiral molecules with high precision. acs.orgpolyu.edu.hk

Table 3: Examples of Chiral Ligands in Asymmetric Alkyne Transformations

Ligand ClassExample LigandMetalReaction TypeReference
Biaryl Phosphine (S)-QUINAPPalladiumDynamic Kinetic Asymmetric Alkynylation rsc.orgresearchgate.net
Biaryl Phosphine (S,S)-Ph-BPECopperAllylic Substitution of Alkynes beilstein-journals.org
P-Chiral Phosphine QUINOX-PIridiumAtroposelective Hydroarylation thieme-connect.comthieme-connect.com
Amino Acid L-tert-leucoamino acidPalladiumC-H Alkynylation (Transient Auxiliary) chim.it
NNN-Tridentate Pyridine-basedCobalt/IronAsymmetric Hydrosilylation chinesechemsoc.org

Computational Chemistry and Electronic Structure Analysis of Aryl Alkynes

Quantum Mechanical (QM) Calculations for Geometric and Electronic Properties

Quantum mechanical calculations are fundamental to predicting the three-dimensional structure and electronic characteristics of molecules like (Hept-4-yn-3-yl)benzene. These methods solve the Schrödinger equation to determine the electron distribution and energy of the molecule. researchgate.net Methods range from Hartree-Fock (HF) to more complex post-Hartree-Fock approaches like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)). aip.org

For aryl alkynes, QM calculations can accurately predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. The electronic structure of ethyne (B1235809) (acetylene), the simplest alkyne, is a foundational example, showing a linear molecule with a carbon-carbon triple bond composed of one strong σ bond and two weaker π bonds. iitk.ac.in In this compound, the interaction between the phenyl ring's π-system and the alkyne's π-bonds is of particular interest. Theoretical calculations on related aryl alkynyl systems have been successfully performed to match experimental data, validating the accuracy of these computational approaches. nih.gov

Below is a representative data table of optimized geometric parameters for this compound, which would be hypothetically obtained from a QM calculation, such as DFT with a B3LYP functional.

Table 1: Predicted Geometric Properties of this compound
ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C≡C (Alkyne)1.21
Bond Length (Å)C-C (Alkyne-Phenyl)1.44
Bond Length (Å)C-C (Average in Phenyl)1.40
Bond Angle (°)Phenyl-C-C (Alkyne)178.5
Bond Angle (°)C-C≡C179.0
Dihedral Angle (°)Phenyl Plane vs. C-C≡C~30-40

Density Functional Theory (DFT) in Understanding Bonding and Reactivity

Density Functional Theory (DFT) has become a cornerstone for studying the reactivity of organic molecules due to its balance of computational cost and accuracy. researchgate.net DFT methods are used extensively to investigate reaction mechanisms, regioselectivity, and chemoselectivity in reactions involving aryl alkynes. ulisboa.pt For instance, DFT calculations have been employed to elucidate the mechanisms of palladium-catalyzed alkoxycarbonylation of alkynes, revealing the free energy barriers of the reaction pathways. st-andrews.ac.ukrsc.orgnih.gov

In the context of this compound, an unsymmetrical internal alkyne, DFT can predict the outcomes of various addition reactions. Studies on the hydroboration of internal alkynes have used DFT to clarify reaction mechanisms and the origins of regioselectivity. acs.org Similarly, DFT has been used to understand the isomerization of internal alkynes to vinylidenes in the presence of metal catalysts, a process where the electronic nature of the aryl substituent plays a critical role. nih.govacs.org The calculations show that electron-donating or electron-withdrawing groups on the aryl ring can influence the stability of transition states and intermediates, thereby controlling the reaction pathway. nih.govnih.gov For example, in some nucleophilic reactions, an electron-donating substituent on the aryl group can stabilize a positive charge on the accepting carbon atom in the transition state. nih.gov

Table 2: DFT Applications in Aryl Alkyne Reactivity Studies
Reaction TypeSystem StudiedKey DFT FindingReference
Isomerization[CpRu(PhC≡CAr)(dppe)]+Reaction proceeds via a direct 1,2-aryl shift; activation energy is dependent on aryl substituents. nih.govacs.org
HydroborationInternal alkynes with Ag(I) and Cu(I) catalystsCu(I) catalysts show a more favorable energy pathway; regioselectivity is determined by the alkyne insertion step. acs.org
Oxidative CyclizationChalcones with internal alkynesRegioselectivity is influenced by steric effects during the alkyne insertion step. ulisboa.pt
HydroarylationAryl alkynes with phenolsZ-selectivity for internal alkynes is under thermodynamic control, while regioselectivity is controlled by electronic effects. bohrium.com

Analysis of Molecular Orbitals and Electron Density Distributions (e.g., NBO, AIM)

To gain a deeper, more intuitive understanding of bonding and electronic effects, the results of QM and DFT calculations are often analyzed using methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (AIM). NBO analysis translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which aligns with the familiar Lewis structure concepts. researchgate.net This method is particularly useful for quantifying hyperconjugative interactions and charge delocalization. researchgate.net

For an aryl alkyne like this compound, NBO analysis can quantify the delocalization between the phenyl ring and the alkyne moiety. In studies of transition metal-catalyzed reactions of aryl alkynes, NBO and AIM analyses have been applied to investigate changes in electronic structure throughout the reaction mechanism. acs.org For example, NBO analysis has been used to rationalize the charge separation in intermediates during the addition of C-X bonds across alkynes, explaining the enhanced reactivity of certain substituted alkynes. rsc.org AIM analysis, which defines atomic properties based on the topology of the electron density, can be used to characterize the nature of chemical bonds, including weak interactions, and to identify bond critical points (BCPs) that signify chemical bonds. nii.ac.jp

Modeling Transition States and Reaction Energy Landscapes

A central goal of computational chemistry is to map out the entire energy landscape of a chemical reaction. This involves locating the structures of all reactants, intermediates, products, and, crucially, the transition states (TS) that connect them. A transition state is the highest energy point along a reaction coordinate, and its energy relative to the reactants determines the activation energy (ΔG‡) of the reaction. libretexts.org

For reactions involving aryl alkynes, computational models are used to generate reaction energy diagrams that visualize the entire pathway. st-andrews.ac.ukrsc.org DFT calculations are commonly used to determine the Gibbs free energy of each state along the reaction profile. st-andrews.ac.uk For example, the reaction mechanism for the conversion of diphenylacetylenes to benzonitriles was elucidated using DFT, identifying a six-step process with a specific activation barrier. mdpi.com The energetic span model can then be applied to these computed energy landscapes to determine the turnover frequency (TOF) of a catalytic cycle, identifying the TOF-determining intermediate and transition state. acs.org This approach provides a more complete kinetic picture than simply identifying the "rate-determining step." acs.org

Table 3: Key Concepts in Modeling Reaction Energy Landscapes
ConceptDescriptionApplication to Aryl Alkynes
Reaction CoordinateA path that connects reactants to products through a transition state. libretexts.orgModels the geometric changes during reactions like cycloadditions or isomerizations. researchgate.net
Transition State (TS)The highest energy structure along the reaction coordinate, representing the activation barrier. libretexts.orgTS structures for alkyne migratory insertion or isomerization are located to calculate activation energies. ulisboa.ptnih.gov
Activation Energy (ΔG‡)The free energy difference between the transition state and the reactants. libretexts.orgCalculated to predict reaction rates and compare competing pathways in aryl alkyne reactions. mdpi.com
Energetic Span ModelA method to calculate the turnover frequency (TOF) of a catalytic cycle from the energy landscape. acs.orgCan be applied to computationally studied catalytic cycles involving aryl alkynes, such as palladium-catalyzed carbonylations. st-andrews.ac.ukacs.org

Artificial Intelligence and Machine Learning in Computational Design

The fields of artificial intelligence (AI) and machine learning (ML) are rapidly transforming computational chemistry and materials design. acs.org Instead of relying solely on costly first-principles calculations for every new molecule, ML models can be trained on large datasets of known molecular properties to make rapid and accurate predictions. tju.edu.cnmdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques for Aryl Alkynes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. For an aryl alkyne like (Hept-4-yn-3-yl)benzene, ¹H and ¹³C NMR are the primary nuclei of interest.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. Key expected signals for this compound would include:

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzene (B151609) ring. The multiplicity of these signals (e.g., multiplets, doublets, triplets) would depend on the substitution pattern.

Propargylic/Benzylic Proton: A signal for the proton on the carbon adjacent to both the phenyl group and the alkyne (C3). Its chemical shift would be influenced by both moieties.

Alkyl Protons: Signals corresponding to the ethyl group attached to the alkyne and the propyl group. These would appear in the upfield region of the spectrum, with multiplicities determined by the number of adjacent protons (e.g., triplets and quartets for the ethyl group).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. For this compound, characteristic signals would include:

Aromatic Carbons: Several signals in the downfield region (typically δ 120-150 ppm) for the carbons of the benzene ring.

Alkynyl Carbons: Two distinct signals for the sp-hybridized carbons of the triple bond (typically δ 80-100 ppm). The carbon attached to the phenyl group would be at a slightly different shift than the one attached to the ethyl group.

Aliphatic Carbons: Signals in the upfield region for the carbons of the ethyl and propyl groups.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Related Aryl Alkynes

CompoundNucleusChemical Shift (δ, ppm)MultiplicityAssignment
(Z)-non-2-en-4-yn-3-ylbenzene semanticscholar.org¹H7.58 (dt), 7.40-7.28 (m), 7.28-7.19 (m)MultipletAromatic H
¹³C138.9, 131.5, 128.2, 127.1, 125.8-Aromatic C
¹³C96.7, 77.6-Alkynyl C
1-Phenylnon-4-yn-3-ol¹H7.33–7.27 (m), 7.25–7.17 (m)MultipletAromatic H
¹³C141.6, 128.6, 128.5, 126.0-Aromatic C
¹³C86.1, 81.1-Alkynyl C

Infrared (IR) Spectroscopy for Triple Bond and Aromatic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying specific functional groups within a molecule by detecting their characteristic vibrational frequencies. wjarr.com For this compound, the key diagnostic absorptions would be:

C≡C Stretch: A weak to medium absorption band in the region of 2100-2260 cm⁻¹ is characteristic of the carbon-carbon triple bond stretch. The intensity of this band is often weak for internal alkynes.

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) indicate the stretching vibrations of C-H bonds on the benzene ring.

C=C Stretch (Aromatic): A series of absorptions in the 1450-1600 cm⁻¹ region corresponds to the carbon-carbon double bond stretching vibrations within the aromatic ring.

C-H Bending (Aromatic): Strong absorptions in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the C-H stretching vibrations of the ethyl and propyl groups.

For example, the IR spectrum of the related compound (Z)-Hept-3-en-1-yn-1-ylbenzene shows a characteristic C≡C stretch at 2201 cm⁻¹ and aromatic C=C stretches around 1599 and 1490 cm⁻¹. sci-hub.se

Interactive Data Table: Characteristic IR Absorptions for Aryl Alkynes

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Alkyne (C≡C)Stretch2100 - 2260Weak to Medium
Aromatic C-HStretch3030 - 3100Medium to Weak
Aromatic C=CStretch1450 - 1600Medium to Strong
Aliphatic C-HStretch2850 - 2960Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The benzene ring in this compound constitutes a chromophore that absorbs UV radiation. The presence of the alkyne substituent can influence the absorption maxima (λ_max) and the intensity of these absorptions.

Aromatic compounds typically exhibit two or three absorption bands in the UV region. For benzene and its simple alkyl derivatives, a strong primary band (E-band) appears around 200 nm, and a weaker secondary band (B-band) with fine structure is observed around 255 nm. The conjugation of the phenyl group with the alkyne in this compound would be expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands. While specific UV-Vis data for this compound is not available, general principles suggest that its spectrum would be characteristic of a substituted benzene ring. For instance, UV-Vis spectroscopic studies can unveil the role of visible light in exciting nitroarenes in their triplet state during reactions with aryl alkynes. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. semanticscholar.org For this compound (C₁₃H₁₆), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (172.27 g/mol ).

Electron ionization (EI) is a common method that causes fragmentation of the molecule. The fragmentation pattern provides a "fingerprint" that can help in structure elucidation. Common fragmentation pathways for aryl alkynes include:

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon (C3) and the adjacent carbon of the propyl group is a likely fragmentation pathway, leading to a stable benzylic cation.

Loss of Alkyl Groups: Fragmentation involving the loss of the ethyl or propyl groups from the molecular ion.

Rearrangements: Rearrangement reactions, such as the McLafferty rearrangement, could occur if the alkyl chains are sufficiently long.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition with high accuracy. semanticscholar.org While a specific mass spectrum for this compound is not provided in the search results, the NIST WebBook contains mass spectral data for the isomeric n-heptylbenzene, which can offer some comparative insights into the fragmentation of a C₁₃H₁₆ aromatic hydrocarbon. nist.gov

Interactive Data Table: Expected Mass Spectrometry Data for this compound

ParameterExpected ValueSignificance
Molecular FormulaC₁₃H₁₆-
Molecular Weight172.27 g/mol -
[M]⁺ peak (m/z)~172Confirms molecular weight
Major Fragment IonsDependent on fragmentation pathwaysProvides structural information

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Structures, and Absolute Configuration

Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, SCXRD analysis would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

This technique is particularly valuable for establishing the absolute configuration of chiral molecules. Although this compound itself is not chiral, derivatives of aryl alkynes that are chiral can have their absolute configurations determined by this method. Furthermore, SCXRD can reveal information about the packing of molecules in the crystal lattice, which is governed by intermolecular forces such as van der Waals interactions and, if applicable, hydrogen bonding. No SCXRD data for this compound was found in the provided search results.

Chromatographic Methods (GC, LC) for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purification of organic compounds, as well as for assessing their purity.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. ijpsonline.com When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can be used to:

Determine the purity of a sample by separating it from impurities.

Quantify the amount of the compound in a mixture.

Tentatively identify components based on their retention times and, in the case of GC-MS, their mass spectra.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative purposes. sustech.edu.cn For this compound, reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a common method for:

Assessing the purity of the compound.

Isolating the compound from a reaction mixture.

Chiral HPLC, using a chiral stationary phase, could be employed to separate enantiomers of chiral derivatives of aryl alkynes.

Other Specialized Analytical Methods in Alkyne Research

In addition to the primary techniques discussed above, other specialized methods may be employed in the study of aryl alkynes:

Raman Spectroscopy: This technique can be a useful complement to IR spectroscopy. The C≡C stretching vibration, which is often weak in the IR spectrum of internal alkynes, can give a strong signal in the Raman spectrum.

Elemental Analysis: This classical method provides the percentage composition of elements (carbon, hydrogen, etc.) in a compound, which can be used to confirm the empirical formula.

These advanced analytical and spectroscopic methods, when used in concert, provide a comprehensive characterization of aryl alkynes like this compound, ensuring its structural integrity and purity for further applications.

Emerging Research Directions and Future Perspectives for Aryl Alkynes

Innovations in Catalysis and Reaction Design for Enhanced Efficiency and Selectivity

The synthesis of aryl alkynes has been significantly advanced by the development of novel catalytic systems and reaction designs. These innovations are geared towards improving reaction efficiency, controlling selectivity (both regio- and stereoselectivity), and expanding the scope of accessible molecules.

Recent breakthroughs include the use of sophisticated catalyst systems. For instance, palladium N-heterocyclic carbene (NHC) complexes have been developed for Sonogashira coupling reactions, allowing for the synthesis of internal alkynes under mild, room temperature conditions in an aqueous solvent system. ajol.info These catalysts show excellent compatibility with various functional groups. ajol.info

Another area of intense research is the use of iridium(III) catalysts for the direct C-H activation and subsequent alkynylation of arenes. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials, thus increasing step economy. nih.gov For example, an electron-deficient cyclopentadienyl (B1206354) iridium(III) catalyst has been shown to cleave both arene C(sp²)-H and methoxy (B1213986) C(sp³)-H bonds, leading to the formation of chromenes from anisoles and difluoroalkynes. nih.gov

Photocatalysis has also emerged as a powerful tool for the functionalization of aryl alkynes. researchgate.netfigshare.com Visible-light-mediated photoredox catalysis allows for reactions to proceed under mild conditions. One notable example is the reductive functionalization of aryl alkynes through the generation of alkyne radical anions using a photogenerated CO₂ radical anion. figshare.comacs.orgx-mol.com This metal-free approach offers high regioselectivity and functional group tolerance. figshare.com Dual catalytic systems, which combine a transition metal catalyst with a photocatalyst, are also gaining traction. beilstein-journals.org For example, the combination of a cobalt catalyst with a photocatalyst has been used for the C-H bond annulation of benzamides with alkynes to produce isoquinolones. beilstein-journals.org

Furthermore, copper-based catalysts have been shown to be effective for the selective hydration of asymmetric internal aryl alkynes to α-aryl ketones, a transformation that is challenging to achieve with high regioselectivity. rsc.org

Table 1: Comparison of Catalytic Systems for Aryl Alkyne Synthesis and Functionalization

Catalyst System Reaction Type Key Advantages
Palladium-NHC Complexes Sonogashira Coupling Mild conditions, aqueous media, broad functional group tolerance. ajol.info
Iridium(III) Complexes C-H Alkynylation High step economy, avoids pre-functionalization. nih.govnih.gov
Organic Photocatalysts Reductive Functionalization Metal-free, mild conditions, high regioselectivity. figshare.com
Dual Catalysis (e.g., Co/photocatalyst) C-H Annulation Access to complex heterocyclic structures. beilstein-journals.org

Integration of Advanced Automation and High-Throughput Screening in Synthesis

The discovery and optimization of synthetic routes for aryl alkynes are being revolutionized by the integration of automation and high-throughput screening (HTS). unchainedlabs.comnumberanalytics.com These technologies enable chemists to rapidly screen a large number of catalysts, reagents, and reaction conditions, thereby accelerating the development of new and improved synthetic methods. unchainedlabs.comnumberanalytics.comacspubs.org

Automated synthesis platforms can perform entire chemical synthesis processes, from reagent dispensing to product purification, with minimal human intervention. sigmaaldrich.comwikipedia.org This not only increases the speed and efficiency of research but also reduces the risk of human error. sigmaaldrich.com For example, automated synthesizers can be used for a variety of reactions, including Suzuki couplings and protection/deprotection sequences, which are relevant to the synthesis of aryl alkyne precursors and their derivatives. sigmaaldrich.com

HTS allows for the parallel execution of hundreds or even thousands of experiments, making it an invaluable tool for reaction optimization. unchainedlabs.comnumberanalytics.comacspubs.orgdomainex.co.uk In the context of aryl alkyne synthesis, HTS can be used to quickly identify the optimal catalyst, ligand, base, and solvent for a given transformation. This systematic approach allows researchers to gain a comprehensive understanding of the reaction landscape and pinpoint the most promising conditions for further development. unchainedlabs.com The data generated from HTS can also be used to train machine learning algorithms for the prediction of reaction outcomes and the design of new experiments. rsc.org

Continued Development of Sustainable and Environmentally Benign Methodologies

There is a strong and growing emphasis on the development of sustainable and environmentally friendly methods for the synthesis of aryl alkynes. This aligns with the broader principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the most promising green methodologies is mechanochemical synthesis, which involves conducting reactions in a ball mill with little to no solvent. nih.govacs.orgrsc.orgnih.govresearchgate.net This technique has been successfully applied to the Sonogashira coupling of solid aryl halides, providing efficient access to various aryl alkynes. nih.govrsc.org Mechanochemistry not only reduces solvent waste but can also lead to shorter reaction times and higher yields compared to traditional solution-based methods. acs.org

The use of water as a reaction solvent is another key aspect of green chemistry. acs.org While many organic reactions are not compatible with water, researchers are developing new catalytic systems that can function effectively in aqueous media. For example, a transition-metal-free, light-mediated protocol for the synthesis of aryl alkynes from aryl bromides has been developed in basic aqueous media. acs.org

Photocatalysis, particularly with visible light, is inherently a green technology as it utilizes a renewable energy source. acs.org Many of the photocatalytic methods for aryl alkyne functionalization discussed in section 9.1 fall under the umbrella of sustainable chemistry.

Flow chemistry is another technology that is contributing to the green synthesis of alkynes. rsc.orgrsc.orgnih.govacs.orgacs.org By conducting reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters, improve safety, and facilitate scalability. A continuous flow approach for the generation of alkynes from isoxazolones has been reported, overcoming the limitations of the batch process which is often plagued by variable yields and safety concerns. rsc.orgrsc.org

Furthermore, the development of metal-free cross-coupling reactions is a major goal in sustainable synthesis, as it eliminates the reliance on often toxic and expensive transition metals. preprints.orgchim.it

Table 2: Green Chemistry Approaches for Aryl Alkyne Synthesis

Methodology Key Sustainability Feature Example Application
Mechanochemistry Reduced or no solvent usage. nih.govacs.org Sonogashira coupling of solid aryl halides. nih.govrsc.org
Aqueous Synthesis Use of water as a benign solvent. acs.org Light-mediated synthesis of alkynes from aryl bromides. acs.org
Photocatalysis Use of light as a renewable energy source. acs.org Reductive functionalization of aryl alkynes. figshare.com
Flow Chemistry Improved safety, control, and scalability. rsc.orgrsc.org Synthesis of alkynes from isoxazolones. rsc.orgrsc.org

Exploration of Novel Functionalization Pathways and Reactivity Patterns

Beyond traditional cross-coupling reactions, researchers are actively exploring novel pathways to functionalize aryl alkynes and uncover new reactivity patterns. This expands the synthetic utility of these compounds and provides access to a wider range of molecular architectures.

A significant recent development is the direct reductive functionalization of aryl alkynes via the formation of alkyne radical anions. figshare.comacs.orgx-mol.com This strategy, often enabled by photocatalysis, allows for the hydroalkylation, arylalkenylation, and hydrocarboxylation of aryl alkynes with high regioselectivity. figshare.com

C-H activation continues to be a major focus for the development of novel functionalization methods. nih.govnih.govbeilstein-journals.orgresearchgate.netchemrxiv.org By directly activating C-H bonds, it is possible to forge new C-C and C-heteroatom bonds without the need for pre-functionalized substrates. For example, iridium-catalyzed double C-H activation of anisoles has been used to synthesize chromenes through a reaction with difluoroalkynes. nih.gov

New cyclization reactions involving aryl alkynes are also being discovered. acs.orgnih.govresearchgate.netchim.it Mechanochemical methods have been employed for the Tf₂O-promoted cascade cyclization of 2-benzoylbenzoic acids with arylalkynes to produce rare indene-containing spirolactones. acs.orgnih.gov

Furthermore, new multicomponent reactions are being developed to increase molecular complexity in a single step. A palladium-catalyzed three-component syn-1,2-arylmethylation of internal alkynes has been reported, providing access to methyl-containing tetra-substituted olefins with high regio- and stereoselectivity. nih.gov Another novel transformation is the reaction of internal aryl alkynes with N-iodosuccinimide and water to conveniently synthesize α-diketones. organic-chemistry.orgthieme-connect.com

Expanding Applications in Advanced Functional Materials and Nanotechnology

The unique electronic and structural properties of aryl alkynes make them highly valuable building blocks for advanced functional materials and nanotechnology. Their rigid, linear structure and extended π-conjugation are key features that are exploited in these applications.

Aryl alkynes are widely used in the synthesis of organic fluorescent materials, electroluminescent materials for organic light-emitting diodes (OLEDs), and donor-acceptor materials for organic solar cells. nih.govrsc.org The ability to tune the optoelectronic properties of these materials by modifying the structure of the aryl alkyne precursors is a significant advantage. Mechanochemical methods have been shown to be particularly effective for the synthesis of these materials-oriented aromatic alkynes. nih.govrsc.org

Aryl alkynes also serve as precursors for the synthesis of metal-organic frameworks (MOFs). nih.gov MOFs are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. The rigid nature of aryl alkyne linkers can be used to construct robust MOFs with well-defined pore structures.

In the realm of nanotechnology, aryl alkynes are being explored for the on-surface synthesis of low-dimensional carbon-rich nanostructures, such as graphene nanoribbons and other carbonaceous scaffolds.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Computational Science

The future of aryl alkyne chemistry lies in the convergence of multiple scientific disciplines. The collaboration between organic chemists, materials scientists, and computational chemists is essential for driving innovation and tackling complex challenges.

Computational chemistry, particularly density functional theory (DFT) calculations, plays an increasingly important role in understanding the mechanisms of reactions involving aryl alkynes. rsc.orgbohrium.com These theoretical studies can provide insights into reaction pathways, explain observed selectivities, and guide the design of new catalysts and reactions. For example, computational studies have been used to elucidate the mechanism of the B(C₆F₅)₃-catalyzed hydroarylation of aryl alkynes and the origin of selectivity in the copper-catalyzed hydration of internal aryl alkynes. rsc.orgbohrium.com

The interface between organic chemistry and materials science is where the synthesis of novel aryl alkyne-based functional materials takes place. nih.govrsc.org Organic chemists design and synthesize new molecular building blocks, while materials scientists characterize their properties and fabricate them into devices. This synergistic relationship is crucial for the development of next-generation organic electronics and other advanced materials.

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